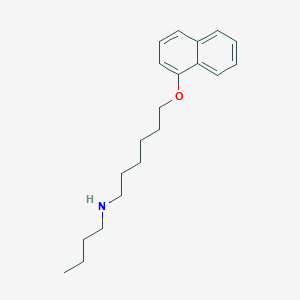
N-butyl-6-(1-naphthyloxy)-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-(1-naphthyloxy)-1-hexanamine, commonly known as BNPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPAH is a member of the amine family and is primarily used as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of BNPAH is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. BNPAH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNPAH has been shown to have a low toxicity profile, making it suitable for various scientific applications. However, its long-term effects on human health are not well understood, and further research is needed to determine its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BNPAH is its high purity, which makes it suitable for various scientific applications. However, its high cost and limited availability can be a limitation for lab experiments.
Orientations Futures
There are several future directions for BNPAH research, including the development of novel BNPAH derivatives with improved properties, the study of its mechanism of action, and the evaluation of its safety profile in humans. Additionally, BNPAH can be further explored for its potential applications in drug discovery, material science, and analytical chemistry.
Conclusion:
In conclusion, BNPAH is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity BNPAH, making it suitable for various scientific applications. BNPAH has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. Further research is needed to determine its safety profile in humans and explore its potential applications in various fields.
Méthodes De Synthèse
BNPAH is synthesized using a multistep process that involves the reaction of 1-naphthol with butylamine, followed by the addition of hexanoyl chloride. The resulting product is purified using column chromatography to obtain pure BNPAH. This synthesis method has been optimized to yield high purity BNPAH, making it suitable for various scientific applications.
Applications De Recherche Scientifique
BNPAH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BNPAH has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and antiviral properties. In material science, BNPAH has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, BNPAH has been used as a reagent for the determination of various analytes in complex matrices.
Propriétés
IUPAC Name |
N-butyl-6-naphthalen-1-yloxyhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-2-3-15-21-16-8-4-5-9-17-22-20-14-10-12-18-11-6-7-13-19(18)20/h6-7,10-14,21H,2-5,8-9,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDCYDCLMHEKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)
![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)

![3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B5163867.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)

![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)
![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)
![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)
